molecular formula C25H31N3O3S B14970351 2-[1-hydroxy-3,3-dimethyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide

2-[1-hydroxy-3,3-dimethyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B14970351
M. Wt: 453.6 g/mol
InChI Key: UKFAXYITSUFSOC-UHFFFAOYSA-N
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Description

2-[3,3-dimethyl-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core, a thienyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[3,3-dimethyl-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the thienyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thienyl group can be substituted with halogens or other functional groups using electrophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3,3-dimethyl-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[3,3-dimethyl-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-[3,3-dimethyl-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide include:

Properties

Molecular Formula

C25H31N3O3S

Molecular Weight

453.6 g/mol

IUPAC Name

2-(9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C25H31N3O3S/c1-25(2)14-18-23(20(29)15-25)24(21-10-6-13-32-21)28(16-22(30)26-11-7-12-31-3)19-9-5-4-8-17(19)27-18/h4-6,8-10,13,24,27H,7,11-12,14-16H2,1-3H3,(H,26,30)

InChI Key

UKFAXYITSUFSOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCCCOC)C4=CC=CS4)C(=O)C1)C

Origin of Product

United States

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